molecular formula C9H5F3N2O2 B11876100 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11876100
M. Wt: 230.14 g/mol
InChI Key: BZRWDCWXKXBWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) . This one-pot, three-component reaction provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Potassium Persulfate (K₂S₂O₈): Used as an oxidizing agent in the synthesis.

    Iodine (I₂): Acts as a catalyst in the cyclization reaction.

    Palladium Catalysts: Used in decarboxylative arylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, decarboxylative arylation typically yields arylated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in the context of anti-tuberculosis activity, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can enhance the compound’s biological activity and stability. This makes it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7-13-4-5(8(15)16)14(6)7/h1-4H,(H,15,16)

InChI Key

BZRWDCWXKXBWBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.